molecular formula C14H17N3O B5958213 N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide

N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide

Cat. No.: B5958213
M. Wt: 243.30 g/mol
InChI Key: MTQMCYBAQGWMTP-OQLLNIDSSA-N
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Description

N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide typically involves the condensation of an indole derivative with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in the synthesis include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride .

Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes, including Lewis acid-catalyzed reactions, Mitsunobu reactions, and Pd-mediated cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-1H-indol-2-ylmethylideneamino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(2)7-14(18)17-15-9-12-8-11-5-3-4-6-13(11)16-12/h3-6,8-10,16H,7H2,1-2H3,(H,17,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQMCYBAQGWMTP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN=CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)N/N=C/C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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